molecular formula C18H16FNO3 B2578471 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide CAS No. 882081-67-6

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide

Cat. No. B2578471
CAS RN: 882081-67-6
M. Wt: 313.328
InChI Key: ZIGYSLLAGIOUNP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide, also known as FDMA, is a synthetic compound with a range of applications in scientific research. FDMA is a derivative of the benzodioxin family of compounds, which are known for their wide range of biological activities. FDMA has been studied for its potential use as an agonist of the G-protein coupled receptor, GPR40, and has been found to be a potent activator of this receptor. FDMA has also been studied for its potential applications in drug development, and it has been found to have several advantages over other agonists of GPR40.

Scientific Research Applications

Polymer Synthesis and Applications

Acrylamide derivatives have been utilized in polymer synthesis, demonstrating controlled radical polymerization properties for creating homopolymers with specific functionalities. For example, homopolymers of monosubstituted acrylamide with amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, leading to products with controlled molecular weight, low polydispersity, and enhanced isotacticity. This method has potential applications in biomedical and material science fields due to the specificity of the polymer structures and their physical properties (Mori, Sutoh, & Endo, 2005).

Biochemical Applications

Acrylamide has been used as a quencher in the study of protein structures, specifically in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins. This application is crucial for understanding protein folding, conformational changes, and interactions in biochemical research (Eftink & Ghiron, 1976).

Antipathogenic and Antimicrobial Applications

Studies have shown that certain acrylamide derivatives possess significant antipathogenic activity, particularly against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of acrylamide derivatives in developing new antimicrobial agents capable of inhibiting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Modification

Acrylamide derivatives have been explored for modifying surfaces and creating new materials with specific properties. For instance, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been synthesized for potential application as chiral stationary phases in chromatography. This research demonstrates the versatility of acrylamide derivatives in tailoring the properties of materials for specific scientific and industrial applications (Tian et al., 2010).

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-12-2-5-14(19)11-15(12)20-18(21)7-4-13-3-6-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3,(H,20,21)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYSLLAGIOUNP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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